N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a thiadiazole ring, and a dimethoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,2,4-thiadiazole ring. The benzofuran moiety is introduced through a Friedel-Crafts acylation reaction using 3-methylbenzofuran-2-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, thiadiazole derivatives, and dimethoxyphenyl-containing compounds. Examples include:
- 3,4-Dimethoxyphenylacetonitrile
- 3,4-Dimethoxyphenethylamine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylpyrimidin-4-amine .
Uniqueness
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide is unique due to its combination of structural features, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C20H17N3O4S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H17N3O4S/c1-11-13-6-4-5-7-14(13)27-17(11)19(24)22-20-21-18(23-28-20)12-8-9-15(25-2)16(10-12)26-3/h4-10H,1-3H3,(H,21,22,23,24) |
InChI Key |
SFKPIJQTWOEGQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=NC(=NS3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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